

# An In-depth Technical Guide to N-Ethyl-4-nitroaniline

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## Compound of Interest

Compound Name: *N-Ethyl-4-nitroaniline*

Cat. No.: *B181198*

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CAS Number: 3665-80-3

This technical guide provides a comprehensive overview of **N-Ethyl-4-nitroaniline**, a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications.

## Chemical and Physical Properties

**N-Ethyl-4-nitroaniline**, also known as N-Ethyl-p-nitroaniline, is a crystalline solid that typically appears as yellow crystals with a blue-violet luster when recrystallized from ethanol, or as a purple-black solid.<sup>[1][2][3]</sup> It is a stable compound but may be sensitive to prolonged exposure to air.<sup>[2][3]</sup> This compound is basic and can react exothermically with acids.<sup>[1][2][3]</sup> It is incompatible with strong oxidizing agents and strong bases.<sup>[2][3]</sup>

The key physicochemical properties of **N-Ethyl-4-nitroaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	3665-80-3	[4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[4]
Molecular Weight	166.18 g/mol	[4]
Melting Point	96-98 °C (205 °F)	[1][2][3][5]
Boiling Point	302.3 °C at 760 mmHg (Predicted)	[5]
Appearance	Yellow crystals with blue-violet luster or purple-black crystalline solid	[1][2][3]
Solubility in Water	19.9 µg/mL (at pH 7.4)	[1]
LogP	2.4	[4]

## Synthesis and Purification

The primary synthetic route to **N-Ethyl-4-nitroaniline** is through the N-alkylation of 4-nitroaniline using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The reaction introduces an ethyl group onto the nitrogen atom of the amino group.

## Experimental Protocol: N-Alkylation of 4-nitroaniline

This protocol is a general method for the N-ethylation of 4-nitroaniline.

Materials:

- 4-nitroaniline
- Ethyl iodide (or diethyl sulfate)
- Potassium carbonate (or another suitable base)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent

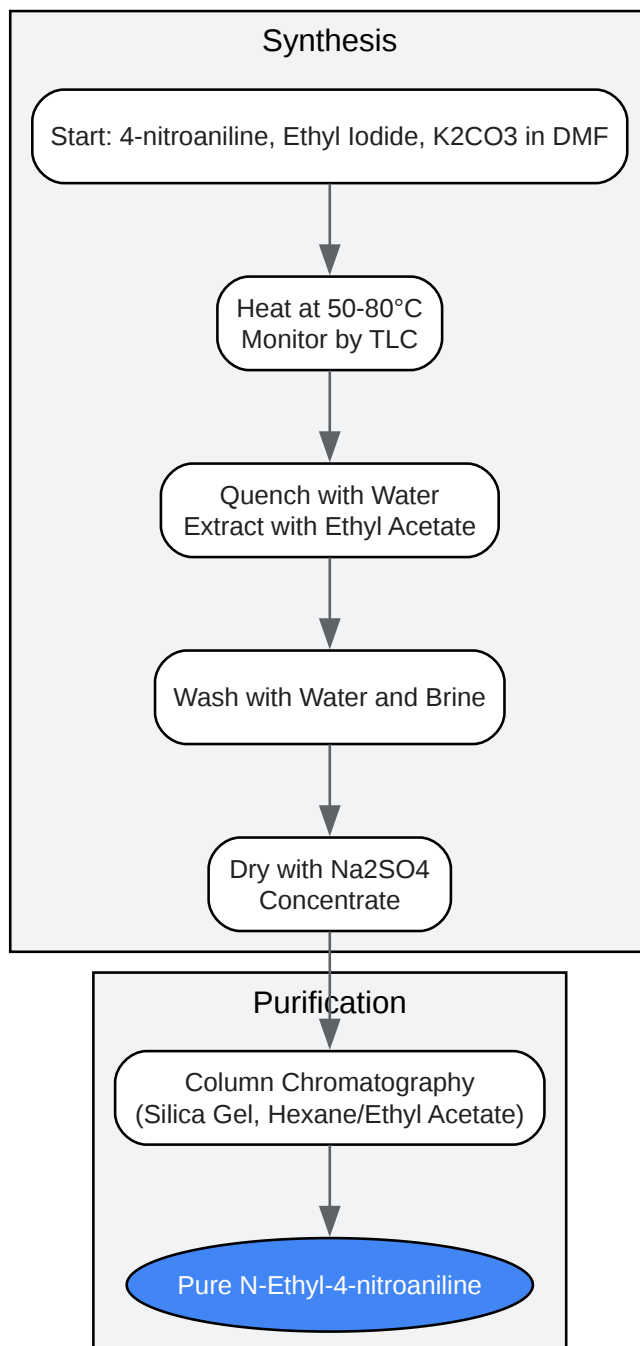
Procedure:

- **Reaction Setup:** To a solution of 4-nitroaniline (1 equivalent) in anhydrous DMF or MeCN, add potassium carbonate (2-3 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
- **Stirring:** Stir the mixture for 30 minutes at room temperature to ensure a good suspension of the base.
- **Addition of Ethylating Agent:** Slowly add the ethylating agent (ethyl iodide or diethyl sulfate, 1.05-1.2 equivalents) to the reaction mixture.
- **Heating:** Heat the reaction mixture to a temperature between 50-80 °C.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
- **Extraction:** Extract the product with ethyl acetate.
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

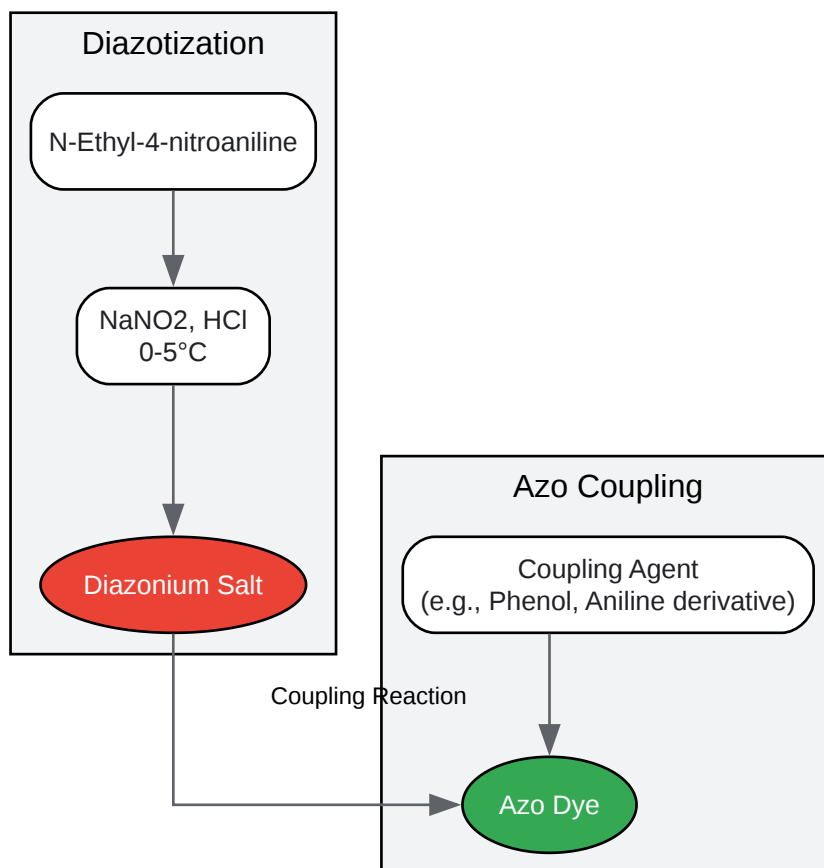
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **N-Ethyl-4-nitroaniline**.

A schematic of the synthesis and purification workflow is provided below.

## Synthesis and Purification of N-Ethyl-4-nitroaniline



## Azo Dye Synthesis from N-Ethyl-4-nitroaniline



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## References

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